[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride [5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1351647-81-8
VCID: VC5028114
InChI: InChI=1S/C12H12N2O3.ClH/c13-7-9-6-11(17-14-9)8-1-2-10-12(5-8)16-4-3-15-10;/h1-2,5-6H,3-4,7,13H2;1H
SMILES: C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CN.Cl
Molecular Formula: C12H13ClN2O3
Molecular Weight: 268.7

[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride

CAS No.: 1351647-81-8

Cat. No.: VC5028114

Molecular Formula: C12H13ClN2O3

Molecular Weight: 268.7

* For research use only. Not for human or veterinary use.

[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride - 1351647-81-8

Specification

CAS No. 1351647-81-8
Molecular Formula C12H13ClN2O3
Molecular Weight 268.7
IUPAC Name [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C12H12N2O3.ClH/c13-7-9-6-11(17-14-9)8-1-2-10-12(5-8)16-4-3-15-10;/h1-2,5-6H,3-4,7,13H2;1H
Standard InChI Key WBKFHQQKACVGEW-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CN.Cl

Introduction

Chemical Identity and Structural Properties

[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride belongs to the class of heterocyclic organic compounds, integrating a 1,4-benzodioxin core with a 1,2-oxazole ring. Its molecular formula is C₁₂H₁₃ClN₂O₃, with a molecular weight of 268.7 g/mol. The IUPAC name reflects its substitution pattern: [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride.

Key Structural Features:

  • Benzodioxin Core: A six-membered aromatic ring fused with two oxygen atoms at positions 1 and 4, contributing to electron-rich regions that facilitate interactions with biological targets.

  • Oxazole Ring: A five-membered heterocycle containing nitrogen and oxygen, known to enhance metabolic stability and binding affinity in drug design.

  • Methanamine Hydrochloride: A primary amine group protonated as a hydrochloride salt, improving solubility and bioavailability.

Table 1: Physicochemical Properties

PropertyValue
CAS Number1351647-81-8
Molecular FormulaC₁₂H₁₃ClN₂O₃
Molecular Weight268.7 g/mol
IUPAC Name[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride
SMILESC1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CN.Cl
InChI KeyWBKFHQQKACVGEW-UHFFFAOYSA-N

Synthesis and Manufacturing

The synthesis of [5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride involves multi-step organic reactions, typically starting from commercially available precursors.

Synthetic Route

  • Formation of the Benzodioxin Core:

    • Precursors such as catechol derivatives undergo cyclization with dibromoethane or epichlorohydrin under basic conditions to form the 1,4-benzodioxin structure.

  • Oxazole Ring Construction:

    • The oxazole ring is synthesized via cyclocondensation reactions. For example, a nitrile oxide intermediate generated from hydroxylamine and a carbonyl compound reacts with an alkyne derivative attached to the benzodioxin core.

  • Amination and Salt Formation:

    • Introduction of the methanamine group is achieved through nucleophilic substitution or reductive amination. The final hydrochloride salt is precipitated by treating the free base with hydrochloric acid.

Industrial-Scale Considerations

While laboratory-scale synthesis prioritizes purity and structural confirmation, industrial production optimizes for yield and cost-efficiency. Continuous flow reactors and catalytic methods are employed to reduce reaction times and waste.

Characterization and Analytical Techniques

Rigorous characterization ensures structural fidelity and purity, critical for pharmacological evaluation.

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR confirms proton environments, with characteristic signals for the benzodioxin aromatic protons (δ 6.7–7.1 ppm) and oxazole protons (δ 8.2–8.5 ppm).

    • ¹³C NMR identifies carbon types, including the oxazole C-3 (δ 150–160 ppm) and benzodioxin oxygenated carbons (δ 100–110 ppm).

  • High-Resolution Mass Spectrometry (HRMS):

    • Validates molecular weight with a peak at m/z 268.7 (M+H⁺).

Biological Activity and Mechanistic Insights

Anticancer Efficacy

Studies on structurally analogous compounds reveal potent anticancer activity. For instance, derivatives with benzodioxin-oxazole hybrids exhibit IC₅₀ values below 100 μM in HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.

Proposed Mechanisms:

  • Apoptosis Induction:

    • Activation of caspase-3/7 pathways and disruption of mitochondrial membrane potential.

  • Kinase Inhibition:

    • Selective inhibition of Aurora kinases (AURKA/B), critical regulators of mitosis.

  • Cell Cycle Arrest:

    • G2/M phase arrest mediated by modulation of cyclin-dependent kinases (CDKs).

Additional Pharmacological Effects

  • Antioxidant Activity: The benzodioxin moiety scavenges reactive oxygen species (ROS), potentially mitigating oxidative stress-related pathologies.

  • Neuroprotective Potential: Preliminary data suggest acetylcholinesterase inhibition, relevant to Alzheimer’s disease treatment.

Applications in Drug Discovery

Lead Compound Optimization

Structural modifications, such as halogenation at the benzodioxin ring or substitution of the oxazole nitrogen, are explored to enhance potency and pharmacokinetic profiles.

Targeted Therapy Development

  • Oncology: As a kinase inhibitor, this compound is a candidate for combination therapies with DNA-damaging agents.

  • Neurology: Its acetylcholinesterase inhibitory activity warrants investigation in neurodegenerative disease models.

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